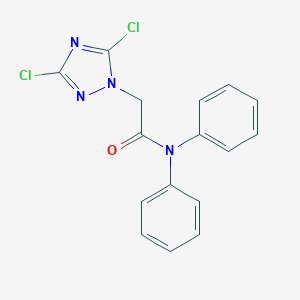
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, also known as MNSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for use in a variety of research applications. In
Applications De Recherche Scientifique
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Another area of research has been in the field of neurodegenerative diseases. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has neuroprotective effects against oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation and tumor growth. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has a number of biochemical and physiological effects. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various diseases. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. Another advantage is its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one limitation of using N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide. One area of research could be the development of new analogs of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide with improved solubility and potency. Another area of research could be the exploration of the mechanism of action of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide and its potential targets in cancer and neurodegenerative diseases. Additionally, further studies could be conducted to investigate the potential use of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, or N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it an ideal candidate for use in a variety of research applications, including cancer treatment and neurodegenerative disease research. While there are some limitations to its use in lab experiments, there are many potential future directions for research on N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide that could lead to exciting new discoveries in the field of scientific research.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide involves the reaction of 2-naphthylsulfonyl chloride with 2-methylphenylacetic acid in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed using techniques such as NMR spectroscopy and HPLC.
Propriétés
Nom du produit |
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide |
|---|---|
Formule moléculaire |
C19H17NO3S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-2-naphthalen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C19H17NO3S/c1-14-6-2-5-9-18(14)20-19(21)13-24(22,23)17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3,(H,20,21) |
Clé InChI |
DOJAGNDTEVUUFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)